molecular formula C19H15N3O2 B221698 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

Numéro de catalogue B221698
Poids moléculaire: 317.3 g/mol
Clé InChI: LIHBZLKDKCPNSM-SDNWHVSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one, also known as EKI-785, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of quinazoline derivatives and has a molecular weight of 369.4 g/mol.

Mécanisme D'action

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one binds to the ATP-binding site of EGFR and HER2 and prevents the phosphorylation of these receptors. This, in turn, inhibits the downstream signaling pathways and leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one in suppressing tumor growth in mouse models of breast and lung cancer. 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is its specificity towards EGFR and HER2, which are both commonly overexpressed in cancer cells. This makes 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one a potential targeted therapy for cancer treatment. However, 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been found to have off-target effects on other kinases, which may limit its clinical use. Additionally, the synthesis of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is complex and may not be suitable for large-scale production.

Orientations Futures

Future research on 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one could focus on improving its specificity towards EGFR and HER2 and reducing its off-target effects. Other potential applications of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one could also be explored, such as its use in combination with other cancer therapies or in the treatment of other diseases. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one in vivo to determine its optimal dosing and administration.

Méthodes De Synthèse

The synthesis of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one involves the condensation of 2-oxoindole-3-acetaldehyde and 2-aminobenzamide in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization. The yield of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is reported to be around 70%.

Applications De Recherche Scientifique

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are both overexpressed in various types of cancer. 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been found to inhibit the downstream signaling pathways of EGFR and HER2, such as the PI3K/Akt and MAPK/ERK pathways.

Propriétés

Nom du produit

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

Formule moléculaire

C19H15N3O2

Poids moléculaire

317.3 g/mol

Nom IUPAC

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-2-22-16-10-6-4-7-12(16)14(19(22)24)11-17-20-15-9-5-3-8-13(15)18(23)21-17/h3-11H,2H2,1H3,(H,20,21,23)/b14-11+

Clé InChI

LIHBZLKDKCPNSM-SDNWHVSQSA-N

SMILES isomérique

CCN1C2=CC=CC=C2/C(=C\C3=NC(=O)C4=CC=CC=C4N3)/C1=O

SMILES

CCN1C2=CC=CC=C2C(=CC3=NC(=O)C4=CC=CC=C4N3)C1=O

SMILES canonique

CCN1C2=CC=CC=C2C(=CC3=NC(=O)C4=CC=CC=C4N3)C1=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.